3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile
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Overview
Description
3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C11H11NO2. This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrile group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanoic acid.
Reduction: 3-(3-Methoxy-4-methylphenyl)-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylphenylacetonitrile: Similar structure but lacks the oxo group.
3-Methoxy-4-methylphenylboronic acid: Contains a boronic acid group instead of a nitrile group.
3-Methoxy-4-methylamphetamine: An amphetamine derivative with different functional groups.
Uniqueness
3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and an oxo group, which confer distinct reactivity and applications compared to similar compounds. Its combination of functional groups makes it a versatile intermediate in organic synthesis and research.
Properties
CAS No. |
1016843-21-2 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-methoxy-4-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H11NO2/c1-8-3-4-9(7-11(8)14-2)10(13)5-6-12/h3-4,7H,5H2,1-2H3 |
InChI Key |
BNWVAWRTVFIPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC#N)OC |
Origin of Product |
United States |
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